2-Cyano-6-hydroxybenzoxazole
Description
Structure
3D Structure
Properties
CAS No. |
137426-80-3 |
|---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
6-hydroxy-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H |
InChI Key |
RNOJZUQTSBFTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)C#N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations of the Benzoxazole (B165842) Core
The hydroxyl and cyano groups attached to the benzoxazole core are primary sites for derivatization. These functional groups offer straightforward and high-yielding pathways to modify the molecule's characteristics.
The phenolic hydroxyl group at the C-6 position is an excellent handle for introducing a wide variety of substituents through etherification. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic alkylating agent, such as an alkyl halide or sulfate.
The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF). The choice of base and solvent can influence the reaction rate and yield. For instance, the use of cesium bicarbonate has been shown to provide excellent regioselectivity for the alkylation of the more acidic 4-hydroxyl group in 2,4-dihydroxybenzaldehydes, a principle that applies to the C-6 hydroxyl group in this benzoxazole derivative.
This strategy allows for the introduction of various alkyl and aryl groups, thereby modifying the lipophilicity and steric profile of the molecule.
Table 1: Representative Etherification Reactions of Phenolic Hydroxyl Groups
| Electrophile | Base | Solvent | Product |
|---|---|---|---|
| Methyl Iodide (CH₃I) | K₂CO₃ | Acetone | 2-Cyano-6-methoxybenzoxazole |
| Ethyl Bromide (CH₃CH₂Br) | K₂CO₃ | DMF | 2-Cyano-6-ethoxybenzoxazole |
| Benzyl Chloride (BnCl) | CsHCO₃ | CH₃CN | 2-Cyano-6-(benzyloxy)benzoxazole |
The cyano group at the C-2 position is a versatile functional group that can undergo several important transformations. Its strong electron-withdrawing nature also influences the reactivity of the entire benzoxazole ring system.
Hydrolysis: The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Heating the compound under reflux with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH) will yield 6-hydroxybenzoxazole-2-carboxylic acid. This transformation is valuable for introducing a carboxyl group, which can then be used for further derivatization, such as esterification or amide bond formation. nih.govunacademy.com
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a route to 2-(aminomethyl)-6-hydroxybenzoxazole, introducing a basic and nucleophilic center at the C-2 position.
Cycloaddition Reactions: Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with azides to form tetrazoles. This "click chemistry" approach allows for the efficient formation of a new heterocyclic ring attached to the C-2 position of the benzoxazole core.
Strategic Modification of the Aromatic Ring System
The benzene (B151609) portion of the benzoxazole ring is susceptible to electrophilic and, under certain conditions, nucleophilic substitution reactions. The inherent directing effects of the fused oxazole (B20620) ring and the hydroxyl group govern the regioselectivity of these transformations.
Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the aromatic ring. minia.edu.egwikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The outcome of such reactions on 2-Cyano-6-hydroxybenzoxazole is controlled by the interplay of the activating, ortho-, para-directing hydroxyl group and the deactivating nature of the benzoxazole system, which is further deactivated by the 2-cyano group.
Nitration: The hydroxyl group at C-6 is a powerful activating group and directs incoming electrophiles to the ortho positions (C-5 and C-7). While the benzoxazole ring itself is generally subject to nitration at the 5- or 6-positions, the presence of the 6-hydroxy group strongly favors substitution at C-5 and C-7. nih.govresearchgate.net The reaction is typically performed using a mixture of nitric acid and sulfuric acid. Due to the activating nature of the phenol, milder conditions may be employed to prevent oxidation and over-nitration. mdpi.com
Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group (R-C=O) onto the aromatic ring, typically at the C-5 or C-7 position, again directed by the hydroxyl group. This reaction involves an acyl chloride or anhydride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting ketone can serve as a synthetic intermediate for numerous other derivatives. The strong deactivation by the 2-cyano group may necessitate forcing conditions for this reaction to proceed efficiently.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Cyano-6-hydroxy-5-nitrobenzoxazole and/or 2-Cyano-6-hydroxy-7-nitrobenzoxazole |
| Acylation | RCOCl, AlCl₃ | 5-Acyl-2-cyano-6-hydroxybenzoxazole and/or 7-Acyl-2-cyano-6-hydroxybenzoxazole |
While the electron-rich aromatic ring is not inherently susceptible to nucleophilic attack, such reactions can be achieved by first introducing an amino group and converting it into a diazonium salt, which is an excellent leaving group.
This multi-step strategy can be envisioned by analogy to the synthesis of the closely related compound, 6-amino-2-cyanobenzothiazole. nih.gov
Nitration: Introduction of a nitro group at the C-5 or C-7 position as described above.
Reduction: The nitro group is then reduced to a primary amine (e.g., 6-hydroxy-5-aminobenzoxazole) using standard methods such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acidic media (e.g., Fe/HCl).
Diazotization: The resulting aromatic amine can be treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. unacademy.comorganic-chemistry.orgbyjus.com
Nucleophilic Substitution: This highly reactive diazonium intermediate can be readily displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (to introduce halides, -CN) or Schiemann reaction (to introduce fluorine), allowing for the synthesis of a diverse array of derivatives.
Ring-Opening Reactions and Subsequent Transformations
The benzoxazole ring, while aromatic, can undergo nucleophilic attack leading to ring-opening, particularly when activated by electron-withdrawing groups. The 2-cyano group in this compound makes the C-2 position highly electrophilic and thus a prime target for nucleophiles.
Attack by a strong nucleophile, such as a secondary amine or hydroxide, at the C-2 position can initiate the cleavage of the C-O bond within the oxazole ring. This would result in the formation of an N-(2-hydroxyphenyl) derivative. For example, reaction with a secondary amine (R₂NH) could lead to the formation of an N-(5-cyano-2-hydroxyphenyl)amidine intermediate. Such ring-opening strategies provide access to a different class of substituted aminophenol structures, which can be valuable intermediates for the synthesis of other complex molecules.
Exploration of this compound as a Synthetic Building Block
The strategic placement of a cyano group at the 2-position and a hydroxyl group at the 6-position of the benzoxazole ring system imparts unique reactivity to this compound, making it a valuable building block in organic synthesis. These functional groups serve as handles for a variety of chemical transformations, allowing for its incorporation into more complex molecular structures.
Building Block in Modular Synthesis for Complex Molecular Architectures
The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a powerful strategy in modern organic chemistry. This compound is an exemplary building block for such approaches. Its bifunctional nature allows for sequential or orthogonal reactions, enabling the controlled and systematic construction of intricate molecular architectures. For instance, the hydroxyl group can be used as a nucleophile or protected for later manipulation, while the cyano group can participate in cycloadditions or be converted to other functional groups. This modularity allows for the generation of diverse libraries of compounds with potential applications in medicinal chemistry and materials science.
Spectroscopic Characterization and Structural Elucidation Methodologies
Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For 2-Cyano-6-hydroxybenzoxazole, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The cyano (-C≡N) group would display a sharp, intense absorption peak around 2220-2260 cm⁻¹. The benzoxazole (B165842) ring system itself would produce a series of characteristic peaks in the fingerprint region (below 1600 cm⁻¹), corresponding to C=N, C=C, and C-O stretching and bending vibrations. Analysis of these vibrational modes provides direct evidence for the presence of the intended functional groups.
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the benzoxazole ring would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their coupling relationships. The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon of the cyano group would have a characteristic chemical shift in the range of 110-125 ppm. The carbons of the aromatic ring and the benzoxazole core would resonate in the 100-160 ppm region. The specific chemical shifts provide insight into the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC, NOESY, ROESY) for Connectivity and Spatial Relationships
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the entire molecular framework, for instance, by correlating the aromatic protons to the carbons of the fused oxazole (B20620) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to confirm the regiochemistry and conformation of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HR-MS)
High-Resolution Mass Spectrometry (HR-MS) would be utilized to determine the accurate molecular weight of this compound. This technique provides a highly precise mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₈H₄N₂O₂). Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner, offering clues about the connectivity of its constituent atoms.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment (e.g., UV-Visible, Steady-State Fluorescence)
UV-Visible absorption and steady-state fluorescence spectroscopy are employed to investigate the photophysical properties of the compound. The UV-Visible spectrum would reveal the electronic transitions within the molecule, with absorption maxima indicating the wavelengths of light the compound absorbs. Benzoxazole derivatives are known to be fluorescent, and the fluorescence emission spectrum would show the wavelength of light emitted after excitation. These studies are fundamental for understanding the electronic structure and for assessing the potential of this compound in applications such as fluorescent probes or organic light-emitting diodes (OLEDs). The photophysical properties of benzoxazole derivatives can be influenced by factors such as solvent polarity and pH. uaic.ro
Advanced Microscopic Techniques for Material Morphology (e.g., FESEM for Inclusion Complexes)
While Field Emission Scanning Electron Microscopy (FESEM) is typically used to study the surface morphology of solid materials, it can be particularly insightful in the context of supramolecular chemistry. For instance, if this compound were to be formulated into inclusion complexes (e.g., with cyclodextrins to enhance solubility or stability), FESEM could be used to visualize the morphology and particle size of these complexes, providing information on their crystalline or amorphous nature.
While the above methodologies represent the standard and necessary suite of techniques for the complete characterization of this compound, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data (e.g., spectral peaks, chemical shifts, absorption/emission maxima) for this particular compound. The information presented is therefore based on established principles of spectroscopic analysis for analogous chemical structures.
Computational Chemistry Investigations of 2 Cyano 6 Hydroxybenzoxazole
Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Studies
Theoretical Modeling of Enol-Keto Tautomerism and Photophysical Transitions
The structure of 2-Cyano-6-hydroxybenzoxazole allows for the existence of different tautomeric forms, primarily the enol and keto forms. Tautomerism is a significant phenomenon that can influence the chemical and photophysical properties of a molecule. beilstein-journals.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are instrumental in studying the equilibrium between these tautomers. researchgate.net
The enol form (6-hydroxy) is generally the more stable tautomer for phenolic compounds. However, the presence of substituents and the surrounding solvent environment can affect the energy balance. Theoretical calculations can predict the relative energies of the tautomers, the energy barriers for interconversion, and how these are influenced by explicit or implicit solvent models.
The photophysical properties of benzoxazole (B165842) derivatives, such as their absorption and fluorescence characteristics, are of significant interest. researchgate.net These properties are dictated by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption spectra (vertical excitation energies) and emission properties. researchgate.net The substituents on the benzoxazole ring have a profound impact on these properties. nih.gov For this compound, the electron-withdrawing cyano group and the electron-donating hydroxyl group are expected to influence the intramolecular charge transfer characteristics, which in turn affects the absorption and emission wavelengths. Studies on related benzoxazole derivatives show that substitutions can lead to significant shifts in the emission spectra. nih.gov
Computational models can also elucidate the mechanisms of non-radiative decay processes that compete with fluorescence, thereby predicting the fluorescence quantum yield. researchgate.net For molecules capable of tautomerism, excited-state intramolecular proton transfer (ESIPT) is a possible phenomenon that can lead to dual emission, where both the enol and keto forms fluoresce at different wavelengths. researchgate.netresearchgate.net
Table 1: Theoretical Approaches to Tautomerism and Photophysics
| Computational Method | Investigated Property | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometry, relative tautomer stability | Predicts whether the enol or keto form is more stable and the energy barrier between them. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Predicts the color and fluorescence properties of the molecule. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Hydrogen bonding analysis | Characterizes intramolecular hydrogen bonds that stabilize certain tautomers. |
Intermolecular Interactions and Complexation Studies (e.g., Molecular Dynamics Simulations)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with other molecules or biological macromolecules over time. nih.govsemanticscholar.org For benzoxazole derivatives, MD simulations have been employed to understand their binding modes within the active sites of enzymes, such as VEGFR-2, which is a target for anticancer agents. nih.govrsc.org
In such simulations, a model is built consisting of the ligand (e.g., a benzoxazole derivative), the receptor (e.g., a protein), and the surrounding solvent. The forces between all atoms are calculated using a force field, and the equations of motion are solved to simulate the movement of the atoms over a period of time. This provides a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex, including:
Hydrogen bonds: Crucial for specificity and binding affinity.
Electrostatic interactions: Contribute significantly to the binding energy. nih.gov
Pi-stacking: Aromatic ring interactions that can occur with specific amino acid residues.
These simulations can reveal key amino acid residues involved in binding and help to explain the structure-activity relationship of a series of compounds. nih.gov Although specific MD studies on this compound are not available in the provided search results, this methodology could be applied to understand its potential interactions with biological targets. The cyano and hydroxyl groups would be expected to participate in hydrogen bonding and polar interactions.
The results from MD simulations are often complemented by binding free energy calculations to predict the binding affinity of a ligand to its receptor. nih.gov
Conformational Analysis and Steric Effects on Reactivity
The three-dimensional structure of a molecule, including its possible conformations, plays a crucial role in its reactivity and biological activity. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for rotation around single bonds. For 2-substituted benzoxazoles, the rotation around the bond connecting the substituent to the benzoxazole ring is a key conformational feature. nih.gov
In the case of this compound, the molecule is largely planar, but computational methods can determine the precise bond lengths, bond angles, and torsional angles of the most stable conformation. DFT calculations are well-suited for optimizing the geometry of the molecule and calculating its vibrational frequencies to confirm that it is a true energy minimum. researchgate.net
Steric effects arise from the spatial arrangement of atoms, and they can hinder the approach of a reactant to a particular site in the molecule, thereby affecting its reactivity. The cyano group at the 2-position, while linear, contributes to the electronic properties and can influence the accessibility of the nitrogen atom in the oxazole (B20620) ring. The hydroxyl group at the 6-position can also influence reactivity through both electronic and steric effects, as well as by acting as a hydrogen bond donor or acceptor.
Computational studies on related benzoxazole derivatives have shown that the conformation of substituents can be critical. For example, the relative orientation of groups in 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole can adopt either a trans or cis configuration, which affects the crystal packing and intermolecular interactions. nih.gov While this compound is a smaller molecule, understanding its preferred conformation is a prerequisite for docking studies and for rationalizing its chemical behavior.
Advanced Research Applications and Functional Material Development
Development of Fluorescent Probes for Chemical Sensing and Bioimaging
The development of fluorescent probes based on the 2-cyano-6-hydroxybenzoxazole scaffold leverages its sensitivity to the local microenvironment. Modifications to this core structure allow for the creation of highly specific sensors for various analytes and biological parameters, with applications spanning from chemical sensing to advanced cellular imaging.
The detection of biologically important thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) is crucial for understanding cellular redox homeostasis and diagnosing diseases associated with oxidative stress. Fluorescent probes built upon the this compound core can be designed to selectively react with these biothiols.
The general design strategy involves attaching a thiol-specific reactive group to the fluorophore. This reactive moiety acts as both a recognition site and a fluorescence modulator. Common reactive groups include Michael acceptors, dinitrobenzenesulfonyl esters, or other electrophilic centers that can undergo nucleophilic addition or cleavage reactions with the sulfhydryl group of a biothiol.
Before reacting with a biothiol, the probe's fluorescence is typically "turned off" or quenched. Upon reaction, the reactive group is cleaved or undergoes a structural change that disrupts the quenching pathway, leading to a "turn-on" fluorescent response. The specificity for different biothiols can be tuned by modulating the reactivity and steric accessibility of the recognition site. For instance, differences in the kinetics of cyclization reactions following the initial thiol addition can be exploited to differentiate Cysteine/Homocysteine from the bulkier Glutathione.
Table 1: Design Principles for this compound-Based Biothiol Probes
| Component | Function | Example Mechanism |
|---|---|---|
| This compound | Core Fluorophore | Provides the fundamental fluorescence signal, often modulated by ESIPT. |
| Reactive Group | Analyte Recognition | An electrophilic site (e.g., acrylate, 2,4-dinitrobenzenesulfonyl) that reacts specifically with the thiol group. |
| Linker | Electronic Communication | Connects the reactive group to the fluorophore, enabling modulation of the electronic properties upon reaction. |
| Modulation Event | Signal Transduction | The reaction with the biothiol alters the fluorophore's electronic state, restoring fluorescence by inhibiting PET or ICT quenching. |
The fluorescence of probes derived from this compound can be controlled through several photophysical mechanisms. The choice of mechanism is central to the probe's design and dictates its response characteristics.
Excited State Intramolecular Proton Transfer (ESIPT): This is an intrinsic property of the 2-(2'-hydroxyphenyl)benzoxazole core. Upon photoexcitation, an ultrafast proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the benzoxazole (B165842) ring. This creates an excited keto-tautomer, which then relaxes to the ground state, emitting light at a significantly longer wavelength (a large Stokes shift). The efficiency of ESIPT and the emission properties of the keto form are highly sensitive to the molecular environment, including analyte binding. nih.govresearchgate.net
Photoinduced Electron Transfer (PET): In this "turn-on" mechanism, a recognition moiety with a low oxidation potential (an electron donor) is attached to the fluorophore. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the donor to the excited fluorophore, quenching fluorescence. conicet.gov.ar Analyte binding to the recognition moiety increases its oxidation potential, inhibiting the PET process and restoring fluorescence.
Intramolecular Charge Transfer (ICT): The presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group on the benzoxazole core establishes a donor-π-acceptor (D-π-A) system. nih.govresearchgate.netnih.gov Upon excitation, a transfer of electron density from the donor (hydroxyl) to the acceptor (cyano-benzoxazole) side of the molecule can occur. nih.govresearchgate.netnih.gov The resulting ICT state is highly sensitive to solvent polarity and analyte interaction, which can modulate the emission wavelength and intensity.
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor molecule. A probe can be designed where a this compound derivative acts as a donor, and its fluorescence is quenched by a nearby acceptor. A specific enzymatic or chemical cleavage event triggered by the analyte can separate the donor and acceptor, disrupting FRET and leading to a "turn-on" fluorescence signal from the donor.
Table 2: Fluorescence Modulation Mechanisms
| Mechanism | Principle | Typical Outcome on Signal |
|---|---|---|
| ESIPT | Ultrafast proton transfer in the excited state leading to a keto-tautomer emission. | Large Stokes shift; fluorescence is sensitive to H-bonding and analyte interaction. |
| PET | Analyte-inhibited electron transfer from a recognition unit to the excited fluorophore. | Fluorescence "Turn-On" (increase in intensity). |
| ICT | Light-induced electron density shift in donor-acceptor systems. | High sensitivity to environmental polarity; can result in ratiometric shifts. |
| FRET | Non-radiative energy transfer between a donor-acceptor pair. | Signal can be "Turn-On" or ratiometric, depending on probe design. |
The phenolic hydroxyl group in this compound is inherently pH-sensitive. In alkaline environments, this group can be deprotonated to form the phenolate (B1203915) anion. This deprotonation event significantly alters the electronic structure of the molecule, disrupting the ESIPT process and often leading to a dramatic change in the absorption and emission spectra. nih.govresearchgate.net
This property allows for the development of fluorescent probes that can monitor pH changes within physiological or industrial ranges. The specific pH at which this transition occurs (the pKa value) can be fine-tuned by introducing other substituents onto the aromatic rings. Probes based on this mechanism can function as "turn-on" or ratiometric sensors for alkaline pH, where the fluorescence intensity or the ratio of intensities at two different wavelengths changes in response to pH. researchgate.net
The favorable photophysical properties of this compound derivatives, such as good brightness, high photostability, and large Stokes shifts (from ESIPT), make them excellent candidates for live-cell imaging. nih.gov To achieve specific imaging, the core fluorophore can be functionalized with targeting moieties that direct the probe to particular subcellular organelles.
For example, appending a lipophilic cation, such as a triphenylphosphonium group, can facilitate the probe's accumulation within mitochondria due to the large negative membrane potential of the inner mitochondrial membrane. Similarly, other specific ligands or peptides can be used to target the nucleus, endoplasmic reticulum, or lysosomes, enabling the study of analyte concentrations and cellular processes with high spatial resolution.
Fluorescence microscopy is a primary technique that utilizes these probes. Probes based on this compound can be used to visualize the distribution and dynamic changes of specific analytes (like biothiols or H₂O₂) or parameters (like pH) within living cells. nih.gov Advanced techniques like confocal and two-photon microscopy can provide high-resolution, 3D images of probe localization and response, minimizing photodamage and allowing for deeper tissue imaging. nih.gov
Flow cytometry is a high-throughput technique used to analyze the properties of thousands of cells per second as they pass through a laser beam. Fluorescent probes derived from benzoxazole and related scaffolds can be used to label cell populations based on specific intracellular parameters. nih.govnih.gov For instance, a probe that fluoresces in response to a specific enzymatic activity or pH change can be used to sort or quantify cells exhibiting that characteristic from a heterogeneous population, providing valuable statistical data for diagnostics or research. nih.govnih.gov
Application in Cellular Imaging and Organelle-Specific Targeting
Investigation in Bioluminescence Systems
The structural characteristics of this compound have prompted research into its role within artificial and bio-inspired luminescent systems. Its relationship to key molecules in natural bioluminescence has been a particular point of focus.
Role as Enhancers in Peroxidase-Catalyzed Chemiluminescent Reactions
Peroxidase-catalyzed reactions, such as the oxidation of luminol (B1675438) by hydrogen peroxide, are fundamental to many modern analytical and imaging techniques due to the emission of light (chemiluminescence). The intensity and duration of this light emission can be significantly increased by the addition of "enhancer" molecules. These enhancers act as intermediates, facilitating the transfer of oxidative energy from the peroxidase enzyme to the light-emitting substrate. While various substituted phenols have been identified as effective enhancers in systems involving horseradish peroxidase (HRP), research into the specific efficacy of this compound in this role is a specialized area of investigation. The electronic properties conferred by the cyano and benzoxazole groups are considered key factors in its potential to mediate these electron transfer processes, thereby modulating the resulting chemiluminescent signal.
Materials Science: Optoelectronic and Photonic Applications
In materials science, this compound is valued for its photophysical properties, which make it a candidate for developing advanced functional materials for use in electronics and photonics.
Dual Solution-/Solid-State Emitting Fluorophores based on ESIPT
Certain fluorescent molecules can exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). Following absorption of light, a proton within the molecule moves from a donor group (like a hydroxyl) to an acceptor group (like a nitrogen atom), creating a temporary, structurally different excited state (a tautomer) that then emits light of a different color (longer wavelength) than the original structure would have. This results in dual emission—two distinct bands of fluorescent light from a single compound. The parent structure, 2-(2'-hydroxyphenyl)benzoxazole (HBO), is a classic example of an ESIPT fluorophore. Research into this compound explores how the addition of the electron-withdrawing cyano group to this core structure modulates the ESIPT process and the resulting dual-emission characteristics in both solution and solid states.
Development of Stimuli-Responsive Fluorescent Dyes
Stimuli-responsive or "smart" materials can change their properties, such as color or fluorescence, in response to external triggers like changes in pH, solvent polarity, or mechanical force. This capability is highly sought after for applications in sensing, imaging, and data storage. Donor-π-acceptor molecules, which have distinct electron-donating and electron-accepting parts, are a common design strategy for creating such materials. The fluorescence of these materials is often sensitive to the local environment. Investigations into this compound assess its potential in this area, examining how its fluorescence might respond to various environmental stimuli, thereby functioning as a sensitive optical probe.
Potential for Lasing Applications
Materials that exhibit strong and stable fluorescence are candidates for use as the gain medium in lasers, particularly dye lasers. The key properties required include a high quantum yield of fluorescence and good photostability under intense light. The potential for this compound in lasing applications is an area of theoretical and experimental interest, building upon its fundamental fluorescent properties. Research in this domain would focus on characterizing its emission efficiency, spectral bandwidth, and durability under the high-energy conditions required for stimulated emission and light amplification.
Integration into Polymeric Materials (e.g., Cyanoarylene Ether Polymers)
The unique molecular architecture of this compound, featuring a reactive hydroxyl group, a rigid heterocyclic benzoxazole core, and an electron-withdrawing cyano group, makes it a promising candidate for integration into high-performance polymeric materials. A significant area of exploration is its use as a monomer or co-monomer in the synthesis of cyanoarylene ether polymers. These polymers are a subclass of poly(arylene ether)s (PAEs), which are known for their exceptional thermal stability, mechanical strength, and chemical resistance.
The primary method for synthesizing poly(arylene ether)s is through nucleophilic aromatic substitution (NAS) polymerization. kpi.uasemanticscholar.org This process typically involves the reaction of a bisphenol with an activated aromatic dihalide in a polar aprotic solvent in the presence of a base. The hydroxyl group of this compound can be deprotonated to form a phenoxide, which then acts as a potent nucleophile. This nucleophile can attack an electron-deficient aromatic ring, displacing a halide and forming an ether linkage, which constitutes the backbone of the polymer.
The incorporation of the this compound moiety into the polymer chain can impart several desirable properties. The pendant cyano groups on the aromatic rings can enhance the polymer's thermal and thermo-oxidative stability, improve flame retardancy, and promote good adhesion to various substrates due to polar interactions. researchgate.net Furthermore, these cyano groups can serve as potential sites for crosslinking or further functionalization, allowing for the tailoring of the polymer's properties for specific applications. researchgate.net
The general synthetic route for a cyanoarylene ether polymer incorporating this compound would involve its co-polymerization with another bisphenol and an activated dihalo-monomer, such as 2,6-dichlorobenzonitrile. The ratio of the monomers can be adjusted to control the properties of the resulting copolymer.
Table 1: Hypothetical Properties of a Cyanoarylene Ether Polymer Containing this compound
| Property | Expected Value/Characteristic | Rationale based on Structural Components |
| Glass Transition Temperature (Tg) | > 200 °C | The rigid benzoxazole unit and polar cyano groups would restrict chain mobility. Poly(arylene ether)s with heterocyclic units generally exhibit high Tg. kpi.ua |
| Thermal Stability (5% weight loss) | > 450 °C in N₂ | The aromatic backbone and the high thermal stability of the benzoxazole and triazine rings (from potential cyano group trimerization) contribute to excellent thermal resistance. researchgate.net |
| Tensile Strength | High | The rigid polymer backbone and strong intermolecular forces due to polar cyano groups would lead to high strength materials. |
| Solubility | Soluble in polar aprotic solvents | While the rigid backbone can reduce solubility, the introduction of flexible ether linkages and the polarity of the cyano groups can allow for dissolution in solvents like NMP, DMAc, and DMF. |
| Adhesion | Excellent | The polar cyano groups can form strong interactions with various substrates, leading to enhanced adhesion. researchgate.net |
Detailed Research Findings:
While specific research on the integration of this compound into polymers is not widely published, extensive research on related poly(arylene ether benzoxazole)s (PAEBs) and cyano-containing poly(arylene ether)s provides a strong basis for its potential. Studies on PAEBs have shown that the incorporation of the benzoxazole heterocycle into the polymer backbone leads to polymers with high glass transition temperatures, typically ranging from 204 to 275 °C, and excellent thermal stability. kpi.ua
Research on poly(arylene ether nitrile)s (PENs), which feature pendant cyano groups, has demonstrated that these groups are highly beneficial. They are known to enhance heat resistance without compromising the processability of the polymer. researchgate.net The cyano groups can undergo thermal curing to form highly stable triazine crosslinks, which further improves the thermal and mechanical properties of the material. researchgate.net This crosslinking can significantly increase the glass transition temperature and the modulus of the final polymer network.
Table 2: Comparison of Related Polymer Systems
| Polymer Type | Key Monomers | Noteworthy Properties |
| Poly(arylene ether benzoxazole)s (PAEBs) | Bis(hydroxyphenyl benzoxazole)s, Activated aromatic difluorides | High Tg (204-275 °C), good mechanical properties, semi-crystalline options. kpi.ua |
| Poly(arylene ether nitrile)s (PENs) | Dicyanoarylene compounds (e.g., 2,6-dichlorobenzonitrile), Bisphenols | High thermal stability, flame retardancy, good adhesion, potential for crosslinking. researchgate.net |
| Cyanoarylene Ether Polymer with this compound (Hypothetical) | This compound, Bisphenol, Activated dihalo-monomer | Combination of properties from PAEBs and PENs, leading to a high-performance thermoplastic with excellent thermal and mechanical properties, and good processability. |
The integration of this compound into cyanoarylene ether polymers represents a promising avenue for the development of advanced materials with a unique combination of properties derived from its distinct functional groups. Further research in this area would be valuable for creating novel polymers for demanding applications in aerospace, electronics, and other high-tech industries.
Future Research Directions and Unexplored Avenues
Expanding Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of novel and efficient synthetic routes is paramount to unlocking the full potential of 2-Cyano-6-hydroxybenzoxazole. While general methods for benzoxazole (B165842) synthesis, such as the condensation of 2-aminophenols with carboxylic acids or their derivatives, are well-established, specific high-yield pathways to this compound remain an area ripe for exploration. researchgate.net
Future research should focus on adapting and optimizing these known strategies. A primary route for investigation would be the condensation reaction between 2-amino-5-hydroxy-phenol and a synthon providing the 2-cyano group. Exploring various reagents under different catalytic conditions, including green chemistry protocols, could lead to significant improvements in yield and purity. nih.gov
Furthermore, metal-catalyzed cross-coupling and C-H activation strategies, which have revolutionized heterocyclic chemistry, could offer novel and more direct pathways. researchgate.net Investigating palladium- or copper-catalyzed cyclization reactions, for example, might provide more selective and efficient methods, minimizing the need for protecting groups and reducing the number of synthetic steps. A comparative analysis of potential synthetic strategies is outlined below.
Table 1: Prospective Synthetic Strategies for this compound
| Synthetic Approach | Potential Starting Materials | Key Research Objective |
|---|---|---|
| Condensation Reaction | 2-amino-5-hydroxy-phenol, Cyanogen bromide or similar C1 electrophile | Optimization of reaction conditions (catalyst, solvent, temperature) for improved yield and selectivity. |
| Oxidative Cyclization | Phenolic Schiff base derived from 2-amino-5-hydroxy-phenol | Development of mild and efficient oxidizing agents to promote cyclization without degrading the hydroxyl group. |
| Metal-Catalyzed C-H Cyanation/Cyclization | Substituted 2-aminophenol derivatives | Exploration of transition-metal catalysts (e.g., Pd, Cu) to facilitate a one-pot synthesis, enhancing atom economy. |
Advanced Derivatization for Novel Photophysical Properties
Benzoxazole derivatives are renowned for their fluorescence, making them valuable as optical brighteners, fluorescent probes, and components in organic light-emitting diodes (OLEDs). wikipedia.orgacs.org The photophysical properties of this compound are expected to be highly tunable through chemical modification, an avenue that is currently unexplored.
Advanced derivatization studies should focus on the two key functional handles of the molecule: the 6-hydroxy group and the aromatic ring.
Modification of the 6-Hydroxy Group: Etherification or esterification of the phenolic hydroxyl group would allow for fine-tuning of its electron-donating strength. This modulation directly impacts the intramolecular charge-transfer (ICT) character of the molecule, which is a critical factor governing its fluorescence wavelength and quantum yield.
Substitution on the Benzene (B151609) Ring: Introducing various substituents (both electron-donating and electron-withdrawing) at the 4, 5, or 7-positions of the benzoxazole ring would provide another layer of control over the electronic structure and, consequently, the photophysical output. mdpi.com
Systematic studies correlating these structural modifications with changes in absorption and emission spectra will be crucial for designing new materials with tailored optical properties.
Exploration of New Sensing Mechanisms and Targets for Fluorescent Probes
The inherent fluorescence of the benzoxazole core, combined with the presence of potential metal-coordinating atoms (oxazole nitrogen, hydroxyl oxygen, and nitrile nitrogen), makes this compound an excellent candidate for development as a fluorescent chemosensor. globalresearchonline.net Research in this area could unlock applications in environmental monitoring and biological imaging.
Future work should investigate the compound's response to a wide range of analytes, including:
Metal Cations: Probing for biologically and environmentally relevant metal ions such as Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺. mdpi.comrsc.org The coordination of these ions could trigger a significant change in fluorescence intensity or wavelength via mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). researchgate.net
Anions: The hydrogen-bonding capability of the 6-hydroxy group could be exploited for the selective recognition of anions like fluoride or acetate.
pH Sensing: The phenolic proton is pH-sensitive, suggesting that this compound could function as a fluorescent pH indicator, particularly for measuring pH changes within biological systems. nih.gov
The potential for this molecule in intracellular imaging is particularly promising, offering a non-invasive tool for mapping the distribution of specific analytes within living cells. rsc.org
Integration of this compound into Complex Supramolecular Assemblies
A frontier in materials science is the incorporation of functional chromophores into larger, well-defined supramolecular structures. Integrating this compound as a signaling unit into macrocycles like cyclophanes or calixarenes could lead to the development of highly selective and sensitive host-guest systems. mdpi.com
Unexplored research avenues include:
Synthesis of Macrocyclic Hosts: Designing and synthesizing novel macrocycles where the this compound unit is covalently linked into the structure. These new hosts could exhibit selective binding for specific guest molecules, with the fluorescence of the benzoxazole component signaling the binding event. researchgate.net
Development of Chemosensing Ensembles: Creating multi-component systems where the benzoxazole derivative acts as a fluorescent reporter for binding events occurring at a separate receptor molecule.
Construction of Functional Polymers: Incorporating the this compound moiety as a pendant group or within the backbone of a polymer to create fluorescent polymeric materials for sensing or optical applications.
These complex assemblies could offer enhanced binding affinities and selectivities compared to the individual molecule, opening doors to advanced diagnostic and materials science applications. beilstein-journals.org
In-depth Theoretical Characterization of Excited-State Dynamics and Reaction Pathways
To guide and accelerate experimental efforts, in-depth theoretical and computational studies are essential. Modern computational chemistry techniques can provide profound insights into the electronic structure, photophysical properties, and reactivity of this compound.
Key areas for theoretical investigation include:
Excited-State Dynamics: Using Time-Dependent Density Functional Theory (TD-DFT) to model the absorption and fluorescence spectra. Such calculations can elucidate the nature of the electronic transitions and predict how structural modifications will affect the optical properties. mdpi.com Investigating the potential for phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), which is common in hydroxyl-substituted aromatic heterocycles, would be particularly valuable. mdpi.com
Reaction Pathway Modeling: Employing DFT to calculate the energetics of potential synthetic routes. nih.gov This can help identify the most thermodynamically and kinetically favorable reaction pathways, thereby optimizing experimental conditions and improving synthetic efficiency.
Host-Guest Interactions: Simulating the docking of analytes or guest molecules with the benzoxazole derivative or its supramolecular assemblies to predict binding affinities and understand the mechanism of molecular recognition.
Table 2: Recommended Computational Approaches
| Research Area | Computational Method | Predicted Outcome |
|---|---|---|
| Photophysics | Time-Dependent Density Functional Theory (TD-DFT) | Prediction of absorption/emission wavelengths, oscillator strengths, and nature of excited states. |
| Synthetic Routes | Density Functional Theory (DFT) | Calculation of transition state energies and reaction profiles to determine kinetic and thermodynamic feasibility. |
| Sensing Mechanisms | Molecular Dynamics (MD) and DFT | Elucidation of binding modes, interaction energies, and conformational changes upon analyte binding. |
By systematically exploring these future research directions, the scientific community can harness the full potential of this compound, paving the way for new discoveries in materials science, analytical chemistry, and beyond.
Q & A
Q. What are the recommended synthetic routes for 2-Cyano-6-hydroxybenzoxazole, and how can reaction conditions be optimized for laboratory-scale preparation?
- Methodological Answer : Synthesis of benzoxazole derivatives typically involves cyclization of ortho-substituted phenolic precursors with nitriles or cyanogen bromide under controlled conditions. For example, benzoxazole cores are often synthesized via acid-catalyzed condensation or microwave-assisted reactions to improve yield . Optimize reaction temperature (80–120°C) and use catalysts like polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂). Monitor intermediates via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to ensure stepwise progress .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use -/-NMR to confirm substituent positions (e.g., cyano at C2, hydroxy at C6). IR spectroscopy identifies key functional groups (C≡N stretch: ~2200 cm⁻¹; -OH: ~3200 cm⁻¹) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and validate bond angles/planarity of the benzoxazole ring (deviation <0.03 Å) .
- Chromatography : HPLC (UV detection at 254 nm) or GC-MS for purity assessment (>95%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use local exhaust ventilation to avoid inhalation of dust .
- Spill Management : Collect solid residues with non-sparking tools; avoid aqueous washouts to prevent environmental contamination .
- Emergency Measures : For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzoxazole derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., fixed pH, temperature) to minimize variability. Use cell lines with validated receptor expression profiles .
- Meta-Analysis : Compare structural analogs (e.g., 2-Amino-6-hydroxybenzothiazole vs. This compound) to isolate substituent effects.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to account for non-linear activity trends .
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Intermediate Optimization : Protect hydroxy groups with tert-butyldimethylsilyl (TBDMS) ethers during nitration/cyanation steps to prevent side reactions .
- Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type coupling to introduce aryl/heteroaryl groups at C6 .
- Workup Efficiency : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolation .
Q. How do computational methods aid in understanding this compound's reactivity?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare with X-ray data (e.g., bond lengths in ) to validate tautomeric preferences.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to optimize reaction media for catalytic processes .
Q. What analytical approaches differentiate between tautomeric forms of this compound?
- Methodological Answer :
- Variable-Temperature NMR : Detect keto-enol equilibria by monitoring chemical shift changes (e.g., hydroxy proton at δ 12–14 ppm) across 25–100°C .
- X-ray Diffraction : Resolve tautomeric locking in crystal lattices (e.g., planar benzoxazole rings favor enol form) .
- IR Spectroscopy : Identify tautomer-specific bands (e.g., C=O stretch at ~1680 cm⁻¹ for keto form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
